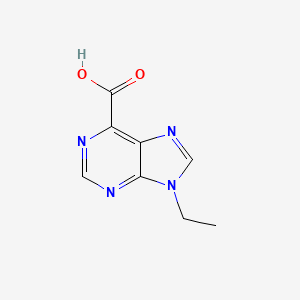
9-ethyl-9H-purine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-9H-purine-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA This compound is characterized by the presence of an ethyl group at the 9th position and a carboxylic acid group at the 6th position of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-purine-6-carboxylic acid typically involves the alkylation of purine derivatives. One common method is the reaction of 9H-purine-6-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-ethyl-9H-purine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethyl group or other positions on the purine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
9-ethyl-9H-purine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various purine derivatives with potential biological activities.
Biology: The compound is used in studies related to nucleic acid metabolism and enzyme interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-ethyl-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase. By inhibiting these enzymes, the compound can disrupt DNA replication and cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
9H-purine-6-carboxylic acid: Lacks the ethyl group at the 9th position.
9-methyl-9H-purine-6-carboxylic acid: Contains a methyl group instead of an ethyl group.
6-chloro-9-ethyl-9H-purine: Has a chlorine atom at the 6th position instead of a carboxylic acid group.
Uniqueness
The presence of the ethyl group at the 9th position and the carboxylic acid group at the 6th position makes 9-ethyl-9H-purine-6-carboxylic acid unique. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
9-ethylpurine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-12-4-11-5-6(8(13)14)9-3-10-7(5)12/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZKLXKWWBYJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
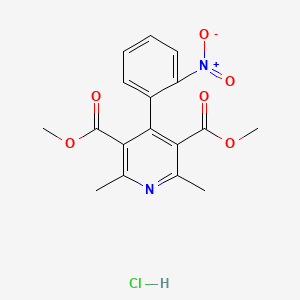
![tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B6606303.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-hydroxypropanoic acid](/img/structure/B6606321.png)
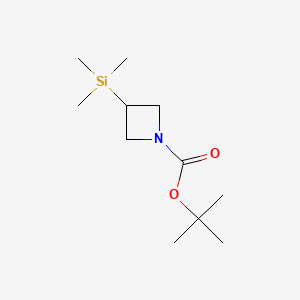
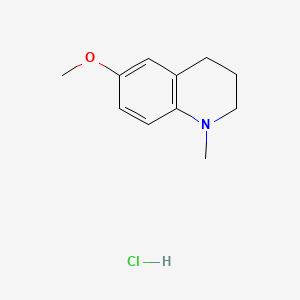
![(2R)-2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B6606343.png)
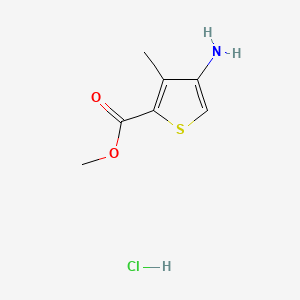
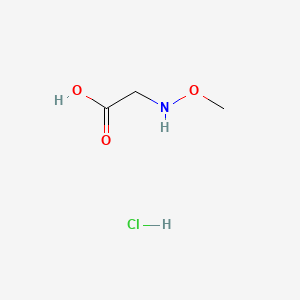
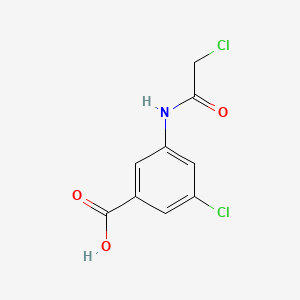
![5-methanesulfonyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B6606357.png)
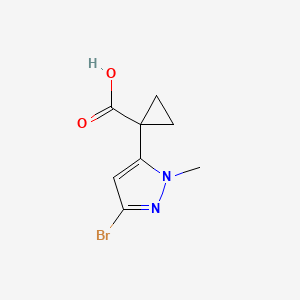
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B6606373.png)
![3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B6606375.png)
